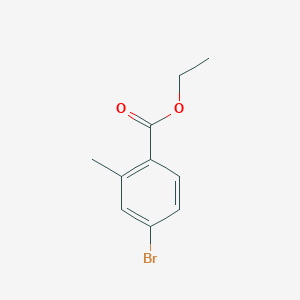
Dipotassium deuterium phosphate
Overview
Description
Dipotassium deuterium phosphate, also known as Potassium dideuterium phosphate, is an ionic compound used for electrolyte replenishment and total parenteral nutrition (TPN) therapy . It is closely related to monopotassium phosphate (KDP, or KH2PO4). The replacement of hydrogen by deuterium in DKDP lowers the frequency of O–H vibrations and their overtones (high-order harmonics). Absorption of light by those overtones is detrimental for the infrared lasers, which DKDP and KDP crystals are used for .
Synthesis Analysis
DKDP crystals are grown by a water-solution method at a usual level of deuteration >98% . The reaction chemistry for the production of dipotassium phosphate appears as a condensation of phosphoric acid using potassium hydroxide .Molecular Structure Analysis
The molecular structure of Dipotassium deuterium phosphate can be represented by the chemical formula KD2PO4 . The InChI representation isInChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2 . Chemical Reactions Analysis
Dipotassium deuterium phosphate is involved in reactions that take place in plants. For instance, it has been found that the effect of pure KH2PO4 on plant indicators was lower than that of granular PDP with MC .Physical And Chemical Properties Analysis
Dipotassium deuterium phosphate is a highly water-soluble salt often used as a fertilizer and food additive as a source of phosphorus and potassium as well as a buffering agent . It is freely soluble in water and insoluble in ethanol . The molar mass is 138.10 g/mol .Scientific Research Applications
High Power Laser Systems
DKDP crystals are crucial in the development of high power laser systems . They are used in the growth of large-aperture DKDP crystals and some aspects of crystal quality including determination of deuterium content, homogeneity of deuterium distribution, residual strains, nonlinear absorption, and laser-induced damage resistance . These crystals can fabricate large single-crystal optics with the size exceeding 400 mm .
Inertial Confinement Fusion (ICF)
DKDP crystals play a significant role in ICF, which is considered one of the most promising means to obtain clean energy in the future . These crystals meet the specifications of the laser system for ICF .
Electro-Optic Modulators
DKDP has been fairly well explored as an electro-optic material and has found a number of applications as an electro-optic modulator crystal in various devices .
Non-Linear Optics
DKDP single crystals are widely used in non-linear optics as the second, third and fourth harmonic generators for Nd:YAG and Nd:YLF lasers .
Q-Switches for Lasers
DKDP crystals are used in electro-optical applications as Q-switches for Nd:YAG, Nd:YLF, alexandrite, and Ti-sapphire lasers .
Piezoelectric Applications
DKDP is also piezoelectric in nature, which means it can convert mechanical stress into electrical charge . This property makes it useful in a variety of applications, including sensors, actuators, and energy harvesting devices .
Ferroelectric Applications
DKDP is ferroelectric, meaning it has a spontaneous electric polarization that can be reversed by the application of an external electric field . This property is useful in a variety of applications, including memory devices, capacitors, and piezoelectric devices .
Mechanism of Action
Future Directions
Dipotassium deuterium phosphate has been fairly well explored as an electro-optic material and has found a number of applications as an electro-optic modulator crystal in various devices . Despite its higher cost, DKDP is more popular than KDP due to its lower frequency of O–H vibrations and their overtones, which is beneficial for the infrared lasers .
properties
IUPAC Name |
dipotassium;deuterio phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWVASYFFYYZEW-DYCDLGHISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628414 | |
| Record name | Dipotassium hydrogen (~2~H)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.182 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium deuterium phosphate | |
CAS RN |
22387-03-7 | |
| Record name | Dipotassium hydrogen (~2~H)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)







![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)


